molecular formula C17H18N2O3S2 B2888857 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-58-7

3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2888857
CAS No.: 896357-58-7
M. Wt: 362.46
InChI Key: XTVJVTQLMDWJPP-UHFFFAOYSA-N
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Description

3-Oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrido[3,2,1-ij]quinoline core. The molecule includes a ketone group at position 3 and a sulfonamide moiety at position 9, substituted with a 2-thienylmethyl group.

Properties

IUPAC Name

2-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-16-6-5-13-10-15(9-12-3-1-7-19(16)17(12)13)24(21,22)18-11-14-4-2-8-23-14/h2,4,8-10,18H,1,3,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJVTQLMDWJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CS4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure featuring a pyridoquinoline core and a thienylmethyl group. Research into its biological activity has revealed promising results in various pharmacological contexts.

  • Molecular Formula : C20H22N2O3S
  • Molar Mass : 378.47 g/mol
  • CAS Number : 7384632

The biological activity of this compound primarily revolves around its ability to inhibit critical pathways involved in cell proliferation and survival. Notably, it has been identified as a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in cancer biology, influencing tumor growth and resistance to therapy.

Key Findings:

  • Inhibition of PI3K/mTOR Pathway :
    • The compound exhibited potent inhibitory effects on PI3Kα with an IC50 value of 0.22 nM and on mTOR with an IC50 of 23 nM.
    • In vitro studies demonstrated significant anti-proliferative effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values of 130 nM and 20 nM respectively .
  • Induction of Apoptosis :
    • Flow cytometry analyses indicated that the compound induces apoptosis in HCT-116 cells by disrupting the cell cycle at the G0/G1 phase.
    • Western blot assays confirmed decreased phosphorylation levels of AKT, a downstream effector in the PI3K pathway, suggesting effective pathway blockade .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect IC50 Values
PI3K InhibitionStrong inhibition0.22 nM
mTOR InhibitionStrong inhibition23 nM
Anti-proliferative in MCF-7Cell growth inhibition130 nM
Anti-proliferative in HCT-116Cell growth inhibition20 nM
Induction of ApoptosisCell cycle arrest and apoptosis inductionN/A

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Research Study : A study focused on evaluating the anti-cancer properties highlighted the compound's ability to inhibit tumor growth in xenograft models. The results showed a significant reduction in tumor size when treated with the compound compared to control groups.
  • Pharmacokinetics Study : Another research project assessed the pharmacokinetic profile of this compound in vivo. It demonstrated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability and therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonamide Derivatives

3-Oxo-N-[4-(Trifluoromethyl)Phenyl] Analogue (C₁₉H₁₇F₃N₂O₃S)

  • Structure : Differs from the target compound by replacing the 2-thienylmethyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Molecular Mass: 410.41 g/mol (monoisotopic mass: 410.091198).

N-Aryl-7-Hydroxy-5-Oxo Carboxamides

  • Structure: Features a 7-hydroxy-5-oxo core with carboxamide substituents (e.g., N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides).
  • Key Differences : Replaces the sulfonamide group with carboxamide and introduces a hydroxy group at position 5.
  • Biological Activity : Demonstrated potent diuretic effects in pharmacological studies, enhancing renal urinary function by ~40% compared to baseline. The hydroxy group at position 7 is critical for hydrogen bonding with renal targets .
Table 1: Substituent Effects on Bioactivity
Compound Class Substituent Position Key Functional Groups Observed Activity
Target Compound 9-Sulfonamide 2-Thienylmethyl Unknown (structural inference)
4-(Trifluoromethyl)Phenyl Analogue 9-Sulfonamide 4-(CF₃)Ph Hypothesized diuretic
N-Aryl Carboxamides 6-Carboxamide 7-OH, 5-Oxo Confirmed diuretic

Core Heterocycle Modifications

Trihydropyrrole vs. Tetrahydropyridine Annulation

  • Trihydropyrrole Derivatives: Earlier pyrroloquinolone diuretics (e.g., ) exhibit moderate activity.
  • Pharmacological studies on tetrahydropyridine-annelated analogs report a 20–30% increase in diuretic efficacy compared to trihydropyrrole systems .

DCM2 in OLEDs

  • Structure: 2-Methyl-6-[2-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)ethenyl]-4H-pyran-4-ylidene-propanedinitrile (DCM2).
  • Key Differences : Lacks the sulfonamide group but includes a conjugated ethenyl-pyran system for optoelectronic applications.
  • Applications : Used in organic light-emitting diodes (OLEDs) due to its high electron mobility and exciton diffusion efficiency .

Triazole Derivatives for Nonlinear Optics

  • Structure: (E)-1-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine (QTM).
  • Key Differences : Replaces sulfonamide with a triazole-linked methanimine group.
  • Properties: Exhibits strong nonlinear optical (NLO) responses (hyperpolarizability β = 1.43 × 10⁻³⁰ esu) and binds acetylcholinesterase (AChE) with a docking score of −8.2 kcal/mol, suggesting dual bio-optical utility .

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